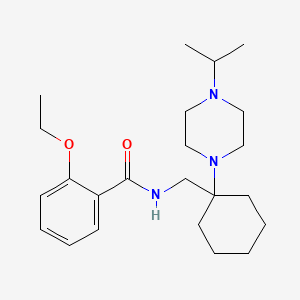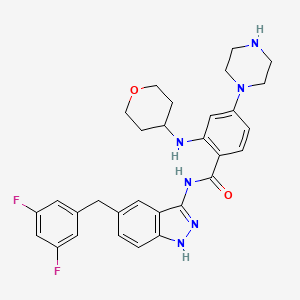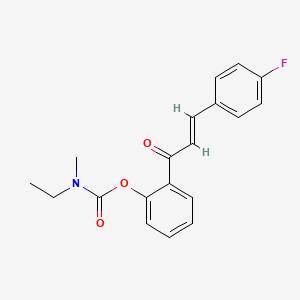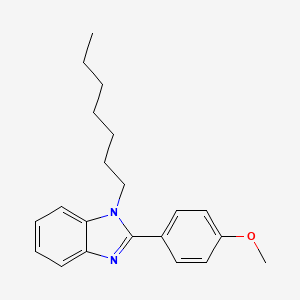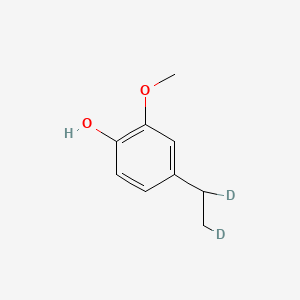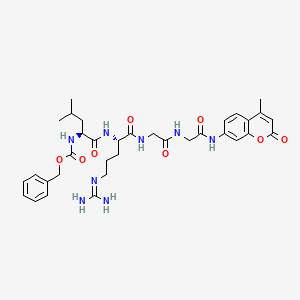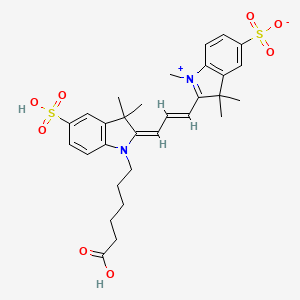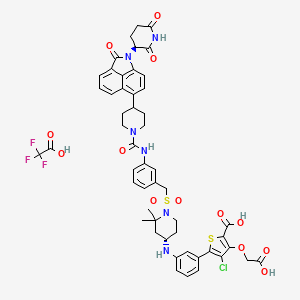
PROTAC PTPN2 degrader-2 TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC PTPN2 degrader-2 TFA is a potent degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). This compound has shown significant potential in the study of cancer and metabolic diseases due to its ability to selectively degrade PTPN2, a protein involved in various cellular processes .
Méthodes De Préparation
The synthesis of PROTAC PTPN2 degrader-2 TFA involves multiple steps, including the introduction of specific functional groups and the formation of key intermediates. The synthetic route typically starts with the preparation of the core structure, followed by the attachment of various side chains and functional groups under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
PROTAC PTPN2 degrader-2 TFA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
PROTAC PTPN2 degrader-2 TFA has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the degradation of specific proteins and understanding their role in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of protein degradation on cellular functions and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and metabolic disorders by targeting and degrading specific proteins involved in disease progression.
Industry: Utilized in the development of new drugs and therapeutic strategies by pharmaceutical companies .
Mécanisme D'action
PROTAC PTPN2 degrader-2 TFA exerts its effects by inducing the degradation of PTPN2 through the proteasome pathway. The compound binds to PTPN2 and recruits an E3 ubiquitin ligase, which tags PTPN2 with ubiquitin molecules. This tagging marks PTPN2 for degradation by the proteasome, leading to the reduction of PTPN2 levels in the cell. This degradation process affects various molecular targets and pathways, including the JAK/STAT signaling pathway, which is involved in cell growth and immune response .
Comparaison Avec Des Composés Similaires
PROTAC PTPN2 degrader-2 TFA is unique in its high selectivity and potency for degrading PTPN2. Similar compounds include:
TP1L: A selective TC-PTP degrader that also targets the JAK/STAT pathway and enhances immune response.
PVD-06: A dual-targeting degrader for PTPN1 and PTPN2, used in cancer research.
X1: Another dual-targeting degrader for PTPN1 and PTPN2, with applications in immunotherapy. These compounds share similar mechanisms of action but differ in their selectivity and specific applications
Propriétés
Formule moléculaire |
C51H50ClF3N6O13S2 |
|---|---|
Poids moléculaire |
1111.6 g/mol |
Nom IUPAC |
3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H49ClN6O11S2.C2HF3O2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60;3-2(4,5)1(6)7/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60);(H,6,7)/t32-,37-;/m0./s1 |
Clé InChI |
RXQQQCZMVRJVJE-PRLOVNCOSA-N |
SMILES isomérique |
CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


